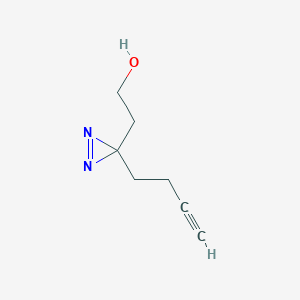

2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-but-3-ynyldiazirin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-3-4-7(5-6-10)8-9-7/h1,10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIZSJAOOMXKDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1(N=N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801278943 | |

| Record name | 3-(3-Butyn-1-yl)-3H-diazirine-3-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450754-41-2 | |

| Record name | 3-(3-Butyn-1-yl)-3H-diazirine-3-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450754-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Butyn-1-yl)-3H-diazirine-3-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Architect's Guide to Trifunctional Photoaffinity Probes: A Handbook for Target Discovery

For researchers, scientists, and drug development professionals venturing into the intricate world of chemical biology and target identification, photoaffinity labeling (PAL) stands as a powerful technique to elucidate ligand-protein interactions.[1][2] This guide provides an in-depth exploration of the design, synthesis, and application of trifunctional photoaffinity probes, sophisticated molecular tools engineered to capture, enrich, and identify cellular targets of bioactive small molecules.[3][4] By offering full editorial control, this document moves beyond rigid templates to present a narrative grounded in scientific integrity, practical insights, and authoritative references.

The Rationale for Trifunctionality: Overcoming the Hurdles of Target Identification

Traditional affinity-based methods for target identification often fall short when dealing with transient or low-affinity interactions. Photoaffinity labeling elegantly circumvents this by creating a covalent bond between a small molecule probe and its interacting protein upon photoactivation.[1][2] A trifunctional probe enhances this capability by incorporating three essential components into a single molecular architecture:

-

A Photoreactive Group: This "warhead" is chemically inert in the dark but, upon irradiation with UV light, generates a highly reactive species (e.g., a carbene or nitrene) that non-specifically inserts into nearby chemical bonds, thus covalently capturing the binding partner.[5][6]

-

A Reporter Tag: This moiety, often a biotin molecule, serves as a handle for the selective enrichment of the probe-protein conjugate from complex biological lysates using affinity chromatography (e.g., streptavidin beads).[7][8]

-

A Bioorthogonal Handle: Typically an alkyne or azide, this group allows for the attachment of various analytical tags (e.g., fluorophores, mass tags) via "click chemistry," a set of highly efficient and specific reactions.[5] This modularity enables downstream applications such as fluorescence imaging and more advanced proteomic analyses.[9]

The synergy of these three components in a single probe provides a robust and versatile platform for modern chemical proteomics.

Strategic Synthesis: A Modular Approach

The synthesis of a trifunctional photoaffinity probe is a multi-step process that demands careful planning and execution. A modular synthetic strategy is often employed, allowing for the independent synthesis of each functional component followed by their sequential assembly.[10][11][12] This approach offers the flexibility to mix and match different photoreactive groups, reporter tags, and bioorthogonal handles to create a library of probes tailored for specific applications.[13]

The Photoreactive Core: Diazirines as the Workhorse

Among the various photoreactive groups, diazirines, particularly trifluoromethylphenyl diazirines (TPDs), have gained prominence due to their small size, chemical stability in the dark, and efficient generation of reactive carbenes upon irradiation with long-wave UV light (~350 nm), which minimizes cellular damage.[8][14][15]

The synthesis of a TPD moiety typically begins with a substituted aromatic precursor, which is converted to the corresponding trifluoromethyl ketone. Subsequent reaction with ammonia and hydroxylamine-O-sulfonic acid, followed by oxidation, yields the diazirine ring.[16][17]

Diagram: Generalized Synthetic Workflow for Trifunctional Photoaffinity Probes

Caption: Modular assembly of a trifunctional photoaffinity probe.

The Reporter Tag and Bioorthogonal Handle: Enabling Detection and Versatility

Biotin is the most common reporter tag due to its exceptionally high affinity for streptavidin, allowing for highly efficient pulldown of labeled proteins.[7] Biotinylation reagents with various linker lengths and reactive groups (e.g., NHS esters, amines) are commercially available, simplifying their incorporation into the probe scaffold.[18][19]

For the bioorthogonal handle, a terminal alkyne is frequently used as it can readily undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with an azide-containing tag.[20] This "click chemistry" approach is highly specific and can be performed in complex biological media.[9][21]

Assembly of the Trifunctional Scaffold

The assembly of the three components requires a scaffold that provides orthogonal reactive sites. A common strategy involves using an amino acid, such as lysine, which offers two amine groups and a carboxylic acid for differential functionalization.[8] For instance, the α-amino group can be coupled to the photoreactive moiety, the ε-amino group to the reporter tag, and the carboxyl group to the ligand of interest or the bioorthogonal handle.[8]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a generalized framework for the synthesis of a trifunctional photoaffinity probe based on a TPD photoreactive group, a biotin reporter tag, and an alkyne bioorthogonal handle.

Synthesis of a TPD-Alkyne Building Block

This protocol outlines the synthesis of a key intermediate containing both the photoreactive diazirine and the bioorthogonal alkyne.

Protocol 1: Synthesis of 3-(3-ethynyl-5-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid

-

Starting Material: 3,5-dibromobenzoic acid.

-

Step 1: Trifluoromethylation: Convert one of the bromine atoms to a trifluoromethyl group using a suitable reagent such as methyl trifluoroacetate and a strong base (e.g., n-BuLi).

-

Step 2: Sonogashira Coupling: Couple the remaining bromine atom with a protected alkyne (e.g., (trimethylsilyl)acetylene) using a palladium catalyst.

-

Step 3: Diazirine Formation: Convert the trifluoromethyl ketone to the diazirine via reaction with ammonia and hydroxylamine-O-sulfonic acid, followed by oxidation.

-

Step 4: Deprotection: Remove the silyl protecting group from the alkyne using a fluoride source (e.g., TBAF).

-

Purification: Purify the final product by flash column chromatography.

| Step | Reagents and Conditions | Typical Yield (%) |

| 1 | n-BuLi, Methyl trifluoroacetate, THF, -78 °C | 70-80 |

| 2 | (Trimethylsilyl)acetylene, Pd(PPh3)4, CuI, Et3N, 60 °C | 85-95 |

| 3 | NH3, H2NOSO3H; then I2, Et3N | 50-60 |

| 4 | TBAF, THF, 0 °C to rt | >95 |

Coupling of the Building Block to a Ligand and Reporter Tag

This protocol describes the final assembly of the trifunctional probe.

Protocol 2: Assembly of the Final Trifunctional Probe

-

Activation of the Carboxylic Acid: Activate the carboxylic acid of the TPD-alkyne building block using a coupling reagent such as HBTU or EDC/NHS.

-

Coupling to the Ligand: React the activated TPD-alkyne with an amine-functionalized ligand of interest.

-

Introduction of the Reporter Tag: Couple a biotin derivative containing a reactive group (e.g., biotin-PEG-amine) to a suitable position on the ligand-probe conjugate. This may require prior modification of the ligand to introduce a unique reactive handle.

-

Final Purification: Purify the final trifunctional probe using HPLC.

Characterization and Validation: Ensuring Probe Integrity and Functionality

Thorough characterization of the synthesized probe is crucial to ensure its identity, purity, and functionality.

-

Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are essential for confirming the chemical structure of the final probe and all synthetic intermediates.[22][23]

-

Purity Assessment: The purity of the final probe should be determined by analytical HPLC, and it should typically be >95% for use in biological experiments.

-

Photoreactivity Assay: The photoreactivity of the diazirine can be confirmed by irradiating a solution of the probe with UV light and monitoring its decomposition by HPLC or UV-Vis spectroscopy.

-

Biological Activity: It is critical to verify that the modifications do not significantly impair the biological activity of the parent ligand. This can be assessed using a relevant in vitro bioassay.

Application in Target Identification: A Generalized Workflow

The ultimate goal of synthesizing a trifunctional photoaffinity probe is to identify the cellular targets of a bioactive small molecule.

Diagram: Target Identification Workflow using a Trifunctional Probe

Caption: Workflow for target identification using a trifunctional probe.

Conclusion and Future Perspectives

Trifunctional photoaffinity probes are indispensable tools in modern chemical biology and drug discovery.[1][3] Their modular design allows for the creation of highly versatile reagents for the identification and characterization of protein targets.[10][11] As synthetic methodologies continue to advance, we can expect the development of even more sophisticated probes with enhanced features, such as photocleavable linkers for improved elution, and the incorporation of novel reporter tags and bioorthogonal chemistries. These innovations will further empower researchers to unravel the complex molecular interactions that govern cellular processes and drive disease.

References

- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Target Characterization and Identification by Photoaffinity Probes [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Developments of bioorthogonal handle-containing photo-crosslinkers for photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of biotin- or alkyne-conjugated photoaffinity probes for studying the target molecules of PD 404182 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A trifunctional probe for generation of fluorogenic glycan-photocrosslinker conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A trifunctional probe for generation of fluorogenic glycan-photocrosslinker conjugates - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 12. Frontiers | Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes [frontiersin.org]

- 13. Trifunctional Probe Building Blocks [sigmaaldrich.com]

- 14. [PDF] Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications | Semantic Scholar [semanticscholar.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07260F [pubs.rsc.org]

- 17. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 18. A trifunctional probe for generation of fluorogenic glycan-photocrosslinker conjugates - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00206K [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Characterisation of Photoaffinity-Based Chemical Probes by Fluorescence Imaging and Native-State Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of this compound, a trifunctional chemical probe building block essential for modern chemical biology and drug discovery. This molecule uniquely integrates three critical functionalities: a photo-activatable diazirine for covalent target capture, a terminal alkyne for bioorthogonal reporting, and a hydroxyl group for synthetic conjugation. We will dissect its mechanism of action, from the generation of highly reactive carbene intermediates upon UV irradiation to the subsequent "click chemistry" applications that enable the identification and visualization of molecular interactions. This document serves as an authoritative resource, detailing the causality behind experimental choices, providing validated protocols, and offering insights into the nuanced reactivity of this powerful tool.

Introduction: The Challenge of Mapping Molecular Interactions

Understanding how small molecules, such as drugs or metabolites, interact with proteins within a native cellular environment is a cornerstone of modern biology and pharmacology. These interactions are often non-covalent and transient, making them notoriously difficult to study. Photo-affinity labeling (PAL) has emerged as a powerful technique to overcome this challenge by converting these fleeting interactions into stable, covalent bonds.[1][2]

At the heart of PAL is a photo-crosslinker, a chemical moiety that is inert until activated by a specific wavelength of light.[3] The compound This compound represents a state-of-the-art building block for creating bespoke photo-affinity probes.[4][5] Its design is a masterful integration of three distinct chemical modules:

-

The 3H-Diazirine: A compact, three-membered ring containing a carbon and two nitrogen atoms. Upon irradiation with long-wave UV light (typically 350-370 nm), it efficiently generates a highly reactive carbene, the "engine" of covalent crosslinking.[3][6] Its small size and relative stability in the dark make it superior to older crosslinkers like aryl azides.[3][7]

-

The Terminal Alkyne: A bio-inert chemical handle that does not interfere with biological systems. Its purpose is to serve as a reactive partner in bioorthogonal "click chemistry" reactions, allowing for the attachment of reporter tags after the primary crosslinking event.[8][9]

-

The Ethanol (Hydroxyl) Group: A versatile synthetic linker that provides a straightforward point of attachment for conjugating the diazirine-alkyne cassette to a molecule of interest (the "bait"), such as a known drug, inhibitor, or ligand.[4]

This trifunctional architecture allows researchers to first "trap" a target protein using light and then "tag" it for downstream identification, quantification, and visualization.

The Diazirine Moiety: Mechanism of Covalent Capture

The efficacy of this compound as a photo-crosslinker is rooted in the photochemistry of the diazirine ring.

Photo-activation and Carbene Generation

The diazirine group is remarkably stable under typical physiological and synthetic conditions in the absence of light.[7] When exposed to long-wave UV light (~350 nm), the diazirine absorbs a photon, promoting it to an excited state.[10] This triggers the irreversible extrusion of a molecule of dinitrogen (N₂), a thermodynamically highly favorable process.[7][11] The immediate product of this photolysis is a highly reactive and short-lived singlet carbene.[6][11][12]

This carbene intermediate is an electrophilic species with a vacant p-orbital and a lone pair of electrons. Its extreme reactivity allows it to rapidly insert into nearby chemical bonds, including robust C-H, N-H, and O-H bonds found in amino acid side chains and the polypeptide backbone of proteins.[7][10][11] This insertion reaction forms a stable, covalent bond, permanently linking the probe (and its "bait" molecule) to the interacting protein target.[13] The short lifetime of the carbene ensures that labeling is generally confined to molecules in the immediate proximity of the probe at the moment of photo-activation, providing high spatial resolution.[7]

dot digraph "Mechanism_of_Action" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} enddot Diagram 1: Photo-activation pathways of the diazirine moiety.

The Diazo Intermediate: A Competing Pathway

While carbene formation is a primary outcome, it is crucial for researchers to understand a significant alternative pathway: photo-isomerization. Upon UV irradiation, a portion of the diazirine population can rearrange to form a linear diazo isomer.[7][11][14] This diazo intermediate is less reactive than the carbene but is significantly longer-lived.[15][16]

Under physiological conditions (neutral or acidic pH), this alkyl diazo intermediate can be protonated to form a diazonium ion, which is a potent alkylating agent.[16] This species has been shown to exhibit a labeling preference for acidic amino acid residues, such as aspartic acid and glutamic acid.[6][17] This pH-dependent reactivity can sometimes lead to labeling artifacts or "off-target" modifications on acidic protein surfaces, a critical consideration when interpreting experimental results.[17][18][19] Recent developments in diazirine chemistry, such as the use of strained cyclobutane diazirines, aim to minimize the formation or reactivity of this diazo intermediate.[19][20]

The Alkyne Handle: Enabling Downstream Detection

Once the covalent link between the probe and its target is established, the challenge shifts to identifying the labeled protein(s) from a complex biological mixture. This is where the bioorthogonal alkyne handle becomes indispensable.

Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes.[9][21] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is the most prominent of these reactions.[8][22]

The terminal alkyne on the probe does not react with any cellular components. After the photo-crosslinking step and cell lysis, a reporter molecule bearing a complementary azide group is introduced. In the presence of a copper(I) catalyst, the alkyne and azide "click" together with high efficiency and specificity to form a stable triazole ring.[9][10]

The reporter can be:

-

Biotin: For affinity purification of the labeled protein-probe complex using streptavidin-coated beads.[23]

-

A Fluorophore (e.g., Rhodamine, Fluorescein): For direct visualization of the labeled protein via in-gel fluorescence or microscopy.

-

An Isotope Tag: For quantitative mass spectrometry-based approaches.

dot digraph "Click_Chemistry" { graph [fontname="Arial"]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} enddot Diagram 2: The CuAAC "Click" Reaction for reporter tag conjugation.

Integrated Workflow: From Interaction to Identification

The trifunctional nature of this compound enables a powerful and linear experimental workflow for target identification.

dot digraph "Experimental_Workflow" { graph [fontname="Arial", rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#4285F4", fontcolor="#FFFFFF", margin="0.2,0.1"]; edge [color="#5F6368", fontcolor="#202124"];

} enddot Diagram 3: A typical experimental workflow for photo-affinity labeling.

This workflow provides a robust method to identify specific protein targets of a small molecule, even those with low affinity or abundance, directly within a complex proteome.

Experimental Protocol: Photo-Affinity Labeling & Target ID

This section provides a generalized, self-validating protocol for a typical PAL experiment. Specific concentrations and incubation times must be optimized for each unique bait-prey system.

Materials and Reagents

-

Photo-affinity Probe: "Bait" molecule conjugated to this compound.

-

Biological Sample: Cell lysate, purified protein, or intact cells.

-

UV Lamp: Long-wave UV source (e.g., 365 nm) with controlled intensity.

-

Click Chemistry Reagents: Azide-biotin, Copper(II) Sulfate (CuSO₄), a reducing agent (e.g., Sodium Ascorbate), and a copper ligand (e.g., TBTA).

-

Enrichment: Streptavidin-agarose or magnetic beads.

-

Mass Spectrometry: Reagents for protein digestion (Trypsin), reduction (DTT), and alkylation (Iodoacetamide).

-

Controls:

-

No UV Control: A sample prepared identically but not exposed to UV light. This validates that labeling is light-dependent.

-

Competition Control: A sample pre-incubated with an excess (e.g., 50-100 fold) of the unconjugated "bait" molecule before adding the probe. This validates that probe binding is specific to the target site.

-

Vehicle Control: A sample treated only with the vehicle (e.g., DMSO).

-

Step-by-Step Methodology

-

Incubation:

-

Treat the biological sample with the photo-affinity probe at a predetermined concentration.

-

Incubate for a time sufficient to allow binding equilibrium to be reached (e.g., 30-60 minutes at 4°C or 37°C). Prepare control samples in parallel.

-

Causality: This step allows the "bait" portion of the probe to find and non-covalently bind to its specific protein target(s).

-

-

Photo-Crosslinking:

-

Place the samples on ice, approximately 5-10 cm from the UV lamp.[10]

-

Irradiate with 350-365 nm UV light for 1-15 minutes.[10][24] Keep the "No UV" control sample covered in foil.

-

Causality: UV energy activates the diazirine, generating the carbene that forms a covalent bond with the now proximal target protein. Performing this on ice minimizes heat-induced sample degradation.

-

-

Lysis and Protein Solubilization:

-

If working with intact cells, lyse them using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove insoluble debris.

-

-

Click Chemistry Reaction:

-

To the clarified lysate, add the click chemistry reagents in sequence: Azide-biotin, Copper(II) Sulfate, and freshly prepared Sodium Ascorbate (to reduce Cu(II) to the catalytic Cu(I) state). A copper ligand can be included to improve efficiency and protect proteins.

-

Incubate for 1 hour at room temperature with gentle rotation.

-

Causality: The CuAAC reaction specifically attaches the biotin reporter tag to the alkyne handle of the crosslinked probe.

-

-

Affinity Enrichment:

-

Add streptavidin beads to the reaction mixture and incubate for 1-2 hours at 4°C to capture biotinylated proteins.

-

Wash the beads extensively with a series of stringent buffers (e.g., high salt, urea) to remove non-specifically bound proteins.

-

-

Sample Preparation for Mass Spectrometry:

-

Perform on-bead tryptic digestion. This involves reducing (with DTT) and alkylating (with iodoacetamide) the captured proteins, followed by overnight digestion with trypsin to generate peptides.

-

Collect the resulting peptide mixture for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify proteins using a database search algorithm. Target proteins should be significantly enriched in the probe-treated sample compared to the control samples.

-

Data Summary & Probe Characteristics

| Property | Value / Description | Rationale / Significance |

| Chemical Formula | C₇H₁₀N₂O | Low molecular weight minimizes perturbation to the bait molecule.[4] |

| Molecular Weight | 138.17 g/mol | Small size is critical for a "minimalist" tag.[4] |

| CAS Number | 1450754-41-2 | Unique identifier for the chemical entity.[4] |

| Photo-activation λ | ~350 - 370 nm | Long-wave UV is less damaging to biomolecules than short-wave UV.[3] |

| Reactive Intermediate | Singlet Carbene (primary); Diazo (secondary) | Carbene is highly reactive and non-specific, ideal for proximity labeling.[7][11] The diazo intermediate can cause pH-dependent labeling.[17] |

| Bioorthogonal Handle | Terminal Alkyne | Inert in biological systems; enables highly specific "click" reactions.[8] |

| Synthetic Handle | Primary Hydroxyl (-OH) | Provides a convenient point for chemical conjugation to ligands.[4][5] |

Conclusion

The this compound building block is a powerful and versatile tool for interrogating the complex web of molecular interactions that govern cellular function. Its rational design, combining a highly efficient photo-crosslinker with a bioorthogonal handle, facilitates an elegant workflow for the covalent capture and subsequent identification of small molecule targets. A thorough understanding of its dual photochemical mechanism, including both the desired carbene pathway and the potential diazo intermediate pathway, is critical for rigorous experimental design and accurate data interpretation. As chemical proteomics continues to evolve, this trifunctional probe and its derivatives will remain at the forefront of efforts to deconvolute biological pathways and accelerate the pace of drug discovery.

References

- 1. Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions | Springer Nature Experiments [experiments.springernature.com]

- 2. research.vu.nl [research.vu.nl]

- 3. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. This compound = 95 1450754-41-2 [sigmaaldrich.com]

- 5. scientificlabs.ie [scientificlabs.ie]

- 6. Diazirine - Wikipedia [en.wikipedia.org]

- 7. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI [omicsdi.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. PXD035954 - Design and evaluation of a cyclobutane diazirine alkyne tag for photoaffinity labeling in cells - OmicsDI [omicsdi.org]

- 19. Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]

- 24. Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Navigating the Biological Maze: An In-depth Technical Guide to the Stability of Alkyne-Diazirine Linkers

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical biology and drug discovery, the precise identification of molecular interactions is paramount. Alkyne-diazirine photoaffinity linkers have emerged as a powerful tool, enabling researchers to covalently capture and subsequently identify binding partners of small molecules, peptides, or other biological probes. This is achieved through the light-induced generation of a highly reactive carbene intermediate from the diazirine moiety, which non-selectively inserts into neighboring molecular bonds. The alkyne handle provides a bioorthogonal site for downstream applications, such as "click" chemistry for the attachment of reporter tags like biotin or fluorophores.

However, the journey of a photoaffinity probe through a complex biological sample is fraught with peril. The stability of the alkyne-diazirine linker is a critical determinant of experimental success. Premature degradation of the linker can lead to a loss of signal, off-target labeling, and ultimately, misleading results. This guide provides a comprehensive overview of the stability of alkyne-diazirine linkers in biological samples, offering field-proven insights into the factors that govern their integrity and a practical framework for assessing their stability.

The Chemical Foundation of Alkyne-Diazirine Linkers: A Double-Edged Sword

The utility of alkyne-diazirine linkers stems from the unique properties of the diazirine ring, a three-membered heterocycle containing two nitrogen atoms. While relatively stable in the dark and to a range of chemical conditions, including acidic and basic environments, it is this inherent reactivity that also makes it susceptible to degradation under specific biological conditions.[1]

Upon irradiation with UV light (typically around 350-370 nm), the diazirine ring ejects nitrogen gas to form a highly reactive and short-lived carbene intermediate.[2][3] This carbene can then insert into a wide variety of chemical bonds, including C-H, N-H, and O-H bonds, in close proximity, effectively creating a covalent crosslink between the probe and its interacting partner.[2]

It is crucial to understand that the diazirine can also isomerize to a linear diazo intermediate upon photolysis.[4] This diazo species can also contribute to labeling, sometimes with a preference for acidic residues, which can introduce bias in photoaffinity labeling experiments.[4][5] The stability and reactivity of both the diazirine and its intermediates are key considerations for experimental design.

Factors Influencing the Stability of Alkyne-Diazirine Linkers in Biological Milieus

The complex environment of a biological sample, be it plasma, serum, cell lysate, or the intracellular space, presents a multitude of challenges to the stability of an alkyne-diazirine linker. Understanding these factors is the first step towards mitigating their impact and ensuring the reliability of your experimental data.

1. Enzymatic Degradation: The most significant threat to linker stability in biological samples is enzymatic activity. While the diazirine ring itself is not a common substrate for many enzymes, other components of a photoaffinity probe, particularly ester or amide bonds within the linker, can be susceptible to cleavage by esterases and proteases that are abundant in plasma and cell lysates.[6] For instance, a study on an enzyme-cleavable biotinylated diazirinyl photoaffinity ligand demonstrated the potential for proteolytic cleavage at a specific amino acid residue within the linker.[6]

2. Chemical Stability and pH: Alkyl diazirines are generally reported to be stable under both acidic and basic conditions.[1] However, the pH of the local environment can influence the reactivity of the diazo intermediate, with some studies suggesting a pH-dependent labeling preference for acidic amino acids.[4][5] The alkyne handle, a key component for downstream analysis, is generally stable under physiological conditions.[7]

3. Temperature and Light Exposure: Diazirines are sensitive to heat and light.[8] While photoactivation is the intended mechanism of action, prolonged exposure to ambient light or elevated temperatures during sample preparation and handling can lead to premature decomposition of the diazirine moiety, reducing the yield of active probe.[9] Therefore, it is crucial to handle and store alkyne-diazirine containing probes protected from light and at appropriate temperatures (e.g., -20°C or -80°C for long-term storage).[1][10] One study noted that a cyclobutane diazirine alkyne tag (PALBOX) showed negligible decomposition in various organic solvents over 56 days when stored in the dark or under ambient light.[4] Another study reported that stored samples of an alkyl diazirine-based photo-affinity probe were stable for at least one week at -80°C.[1]

4. Redox Environment: The intracellular environment is a reducing environment. While aryl azides, another class of photo-crosslinkers, are known to be sensitive to reducing agents like dithiothreitol (DTT), diazirines are generally more stable in the presence of such reagents.[11]

5. Non-specific Binding and Sequestration: The physicochemical properties of the entire probe, including the alkyne-diazirine linker, can influence its behavior in biological samples. Hydrophobic probes may exhibit non-specific binding to proteins like albumin in plasma, which can sequester the probe and reduce its availability for target engagement.

A Framework for Assessing Alkyne-Diazirine Linker Stability: A Self-Validating System

To ensure the scientific integrity of your photoaffinity labeling experiments, it is imperative to empirically determine the stability of your specific alkyne-diazirine probe in the biological matrix of interest. A well-designed stability assay serves as a self-validating system, providing confidence in your results. The most common and robust method for this is an in vitro plasma stability assay coupled with Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Below is a detailed, step-by-step methodology for assessing the stability of an alkyne-diazirine linker in plasma. This protocol can be adapted for other biological matrices such as serum or cell lysates.

Experimental Protocol: In Vitro Plasma Stability Assay

Objective: To determine the rate of degradation and the half-life of an alkyne-diazirine containing probe in plasma.

Materials:

-

Alkyne-diazirine probe of interest

-

Control compound with known plasma stability (e.g., a rapidly hydrolyzed ester-containing drug)

-

Control compound with known plasma instability

-

Pooled plasma from the relevant species (e.g., human, mouse, rat)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid

-

Internal standard (a structurally similar compound not expected to be present in the plasma)

-

96-well plates

-

Incubator capable of maintaining 37°C

-

Centrifuge for 96-well plates

-

LC-MS/MS system

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of your alkyne-diazirine probe in an appropriate organic solvent (e.g., DMSO) at a concentration of 1-10 mM.

-

Prepare stock solutions of the control compounds and the internal standard in a similar manner.

-

-

Incubation:

-

Pre-warm the plasma and PBS to 37°C.

-

In a 96-well plate, add the alkyne-diazirine probe stock solution to the plasma to achieve a final concentration typically in the range of 1-10 µM. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically ≤1%) to avoid protein precipitation and effects on enzyme activity.

-

Prepare parallel incubations for the positive and negative control compounds.

-

At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take aliquots of the incubation mixture. The 0-minute time point is crucial as it represents the initial concentration.

-

-

Quenching the Reaction:

-

Immediately quench the enzymatic reaction in the collected aliquots by adding 3-4 volumes of ice-cold acetonitrile or methanol containing the internal standard. This will precipitate the plasma proteins and stop any further degradation of the probe.

-

-

Sample Processing:

-

Vortex the plate thoroughly to ensure complete protein precipitation.

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 10-20 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop a sensitive and specific LC-MS/MS method for the quantitative analysis of the parent alkyne-diazirine probe and its potential degradation products. This will involve optimizing the chromatographic separation and the mass spectrometric detection parameters (e.g., precursor and product ions for multiple reaction monitoring - MRM).

-

Analyze the processed samples by LC-MS/MS.

-

-

Data Analysis:

-

Quantify the peak area of the alkyne-diazirine probe at each time point and normalize it to the peak area of the internal standard.

-

Calculate the percentage of the probe remaining at each time point relative to the 0-minute time point.

-

Plot the natural logarithm of the percentage of probe remaining against time.

-

Determine the degradation rate constant (k) from the slope of the linear regression line.

-

Calculate the half-life (t½) of the probe in plasma using the following equation: t½ = 0.693 / k

-

Data Presentation and Interpretation

The quantitative data obtained from the plasma stability assay should be summarized in a clear and structured table for easy comparison.

| Compound | Time (min) | % Remaining (Mean ± SD) | Half-life (t½, min) |

| Alkyne-Diazirine Probe | 0 | 100 | |

| 15 | |||

| 30 | |||

| 60 | |||

| 120 | |||

| 240 | |||

| Positive Control (Unstable) | 0 | 100 | |

| 15 | |||

| 30 | |||

| 60 | |||

| 120 | |||

| 240 | |||

| Negative Control (Stable) | 0 | 100 | |

| 15 | |||

| 30 | |||

| 60 | |||

| 120 | |||

| 240 |

Interpretation of Results:

-

A long half-life for your alkyne-diazirine probe indicates good stability in plasma, which is desirable for most applications.

-

A short half-life suggests that the probe is rapidly degrading, which may compromise your photoaffinity labeling experiment. In this case, you may need to reconsider the linker design or the experimental conditions.

-

The degradation profile of the control compounds will validate the assay. The unstable control should show rapid degradation, while the stable control should remain largely intact.

Visualizing the Workflow and Chemical Principles

Diagrams created using Graphviz (DOT language) can effectively illustrate the key concepts and workflows described in this guide.

Caption: Photoactivation of an alkyne-diazirine linker.

Caption: Workflow for assessing linker stability in plasma.

Conclusion: Ensuring the Fidelity of Your Photoaffinity Labeling Experiments

The stability of alkyne-diazirine linkers is a cornerstone of successful photoaffinity labeling experiments. By understanding the factors that can lead to their degradation in complex biological samples and by implementing a robust stability assessment protocol, researchers can significantly enhance the reliability and reproducibility of their data. This in-depth guide provides the foundational knowledge and practical tools necessary to navigate the challenges of working with these powerful chemical probes, ultimately leading to more accurate and insightful discoveries in the fields of chemical biology and drug development.

References

- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diazirine Photoprobes for the Identification of Vancomycin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzyme cleavable and biotinylated photoaffinity ligand with diazirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.chemscene.com [file.chemscene.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

solubility of 2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol in aqueous buffers

An In-Depth Technical Guide to the Aqueous Solubility of 2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol for Photoaffinity Labeling Studies

Abstract

This technical guide provides a comprehensive analysis of the aqueous solubility of this compound, a minimalist trifunctional photo-crosslinker essential for modern chemical biology and drug discovery. Addressed to researchers, scientists, and drug development professionals, this document moves beyond simple protocol provision to explain the fundamental principles governing the solubility of this diazirine-alkyne probe. We delve into the theoretical and practical aspects of its behavior in common biological buffers, offer detailed, field-proven methodologies for both kinetic and thermodynamic solubility determination, and provide actionable insights for optimizing experimental workflows. Through a synthesis of established principles and practical guidance, this whitepaper aims to empower researchers to confidently and effectively utilize this powerful tool in their photoaffinity labeling experiments.

Introduction: The Critical Role of Solubility in Photoaffinity Labeling

Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing the interactions between small molecules and their biological targets, such as proteins.[1] This method employs photoreactive chemical probes that, upon activation by UV light, form a covalent bond with their binding partners, allowing for the capture and subsequent identification of even transient or weak interactions.[2][3]

The trifunctional probe, this compound, has emerged as a valuable tool in this field. Its minimalist design incorporates three key functionalities:

-

A Diazirine Moiety: A small, highly efficient photoreactive group that, upon irradiation with long-wave UV light (typically ~350-370 nm), generates a highly reactive carbene intermediate capable of inserting into a wide range of chemical bonds.[4]

-

A Terminal Alkyne: A bioorthogonal handle that allows for the attachment of reporter tags (e.g., biotin or a fluorophore) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[5]

-

A Hydroxyl Group: A versatile synthetic handle for conjugation to a ligand or pharmacophore of interest.

The success of any PAL experiment is critically dependent on the behavior of the photoaffinity probe in the aqueous environment of a biological system.[6] Of paramount importance is the probe's solubility. Insufficient solubility can lead to a host of experimental artifacts, including probe precipitation, aggregation, and non-specific binding, ultimately confounding data interpretation and leading to false negatives or positives. This guide, therefore, focuses on providing a deep understanding of the aqueous solubility of this compound and the tools to manage it effectively.

Physicochemical Properties and Predicted Solubility Profile

To understand the aqueous solubility of this compound, we must first consider its molecular structure and inherent physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | |

| Molecular Weight | 166.18 g/mol | |

| Structure | A short alkyl chain containing a terminal alkyne, a diazirine ring, and a primary alcohol. | |

| Predicted Character | The molecule possesses both hydrophobic (alkyne and alkyl chain) and hydrophilic (hydroxyl group) features, making it amphiphilic. |

Based on its structure, this compound is predicted to have limited intrinsic solubility in aqueous buffers. Structurally similar, non-sulfonated diazirine crosslinkers are generally water-insoluble and require the use of an organic co-solvent for initial dissolution.[7] The presence of the hydroxyl group in our compound of interest will impart some degree of water solubility compared to a purely hydrocarbon analogue, but it is unlikely to be highly soluble in buffer alone, particularly at the concentrations often required for PAL experiments (µM to low mM range).

It is crucial to distinguish between two key types of solubility measurements:

-

Thermodynamic Solubility: The maximum concentration of a compound that can be dissolved in a solvent at equilibrium. This is an intrinsic property of the compound under specific conditions (e.g., temperature, pH).

-

Kinetic Solubility: The concentration at which a compound, typically added from a concentrated organic stock solution (e.g., DMSO), begins to precipitate in an aqueous medium. This is often the more relevant parameter for in vitro and cell-based assays where compounds are introduced in this manner.

For this compound, the kinetic solubility is expected to be higher than its thermodynamic solubility, but precipitation can still occur, especially at higher concentrations or upon prolonged incubation.

Factors Influencing Aqueous Solubility

The solubility of this compound in a given experiment is not a fixed value but is influenced by several interconnected factors:

-

pH: As a neutral molecule, the solubility of this compound is not expected to be significantly affected by pH changes within the typical biological range (pH 6.0-8.0).

-

Buffer Composition and Ionic Strength: The presence of salts in biological buffers (e.g., NaCl in PBS) can decrease the solubility of organic molecules through the "salting-out" effect. Generally, the solubility of non-ionic diazirine crosslinkers decreases with increasing salt concentration.[7]

-

Co-solvents (DMSO): Dimethyl sulfoxide (DMSO) is the most common co-solvent used to prepare stock solutions of photoaffinity probes. While essential for initial dissolution, the final concentration of DMSO in the aqueous buffer should be kept to a minimum (ideally ≤1%, and not exceeding 5%). High concentrations of DMSO can perturb protein structure and function, and may also influence the binding affinity of the probe to its target.[8][9]

-

Temperature: For most solid solutes, solubility increases with temperature. While most PAL experiments are conducted at room temperature, 4°C, or 37°C, it is important to be aware that temperature fluctuations can affect solubility.

Caption: Key factors influencing the aqueous solubility of the photo-crosslinker.

Experimental Determination of Aqueous Solubility

Given the lack of specific published solubility data for this compound, experimental determination is essential. The choice of method depends on the required throughput and the type of solubility being measured (kinetic vs. thermodynamic).

Protocol 1: Kinetic Solubility Determination by Nephelometry

This high-throughput method is ideal for rapidly assessing the kinetic solubility of a compound, which is highly relevant for screening and cell-based assays.

Principle: Nephelometry measures the light scattered by undissolved particles (precipitate) in a solution. The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.

-

Plate Setup: In a clear 96-well or 384-well plate, perform serial dilutions of the DMSO stock solution into the desired aqueous buffer (e.g., PBS, HEPES, Tris). It is crucial to also include buffer-only and DMSO-only controls.

-

Incubation: Incubate the plate at the desired experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

-

Measurement: Measure the light scattering using a nephelometer. The results are typically reported in Nephelometric Turbidity Units (NTU).

-

Data Analysis: Plot the NTU values against the compound concentration. The kinetic solubility is the concentration at which the NTU value significantly rises above the baseline.

Caption: Workflow for kinetic solubility determination by nephelometry.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method with HPLC-UV Analysis)

This "gold standard" method measures the equilibrium solubility and is crucial for formulation development and biopharmaceutical characterization.

Principle: An excess of the solid compound is equilibrated with the aqueous buffer. The saturated solution is then filtered, and the concentration of the dissolved compound is quantified by HPLC-UV.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing the desired aqueous buffer.

-

Equilibration: Seal the vial and agitate it (e.g., on a shaker) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Filter the suspension through a low-binding 0.22 µm syringe filter to remove all undissolved solid.

-

Quantification:

-

Prepare a standard curve of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at known concentrations.

-

Analyze the filtered saturated solution and the standards by reverse-phase HPLC with UV detection at the compound's λmax.

-

Determine the concentration of the compound in the filtrate by comparing its peak area to the standard curve. This concentration represents the thermodynamic solubility.

-

Practical Recommendations and Troubleshooting

Working with this compound in Biological Assays:

-

Stock Solutions: Always prepare fresh, concentrated stock solutions in anhydrous DMSO. Store at -20°C or -80°C, protected from light.

-

Addition to Aqueous Media: When diluting the DMSO stock into your aqueous assay buffer, add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can induce precipitation.

-

Final DMSO Concentration: As a best practice, maintain the final DMSO concentration in your assay below 1%. If solubility issues persist, you may need to empirically determine the highest tolerable DMSO concentration for your specific biological system (up to 5% is sometimes used, but potential effects on the system must be considered).[8][9]

-

Cell-Based Assays: For live-cell experiments, after adding the probe to the cell media, visually inspect the media for any signs of precipitation. If observed, the probe concentration is likely too high. It is also good practice to wash the cells with buffer (e.g., PBS) after incubation and before UV irradiation to remove any precipitated or non-specifically bound probe.[6]

Troubleshooting Solubility Issues:

| Issue | Potential Cause | Recommended Solution |

| Precipitation upon addition to buffer | Exceeding kinetic solubility limit. | Decrease the final concentration of the probe. Increase the final DMSO concentration slightly (monitor for effects on the assay). |

| Inconsistent results between experiments | Inconsistent DMSO concentration. Temperature fluctuations. | Standardize the final DMSO concentration across all experiments. Ensure a stable temperature during incubation. |

| Low signal in pull-down/enrichment | Low concentration of soluble probe. | Confirm the probe is fully dissolved at the working concentration using one of the described solubility assays. Consider optimizing buffer conditions (e.g., lower ionic strength if permissible for the assay). |

Conclusion

The aqueous solubility of this compound is a critical parameter that dictates its utility and the reliability of data generated in photoaffinity labeling experiments. While predicted to have limited intrinsic water solubility, its use is made practical through the careful application of organic co-solvents like DMSO. This guide has provided a robust framework for understanding the factors that influence its solubility and has detailed experimental protocols for its quantitative assessment. By applying these principles and methodologies, researchers can mitigate the risks associated with poor solubility, thereby enhancing the precision, reproducibility, and overall success of their chemical biology investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Influence of dimehylsulfoxide on protein-ligand binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DMSO-related effects in protein characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Photoaffinity Labeling (PAL): Principles, Protocols, and Applications in Drug Discovery

Introduction

In the intricate world of molecular biology and drug development, understanding the precise interactions between small molecules and their protein targets is paramount. Photoaffinity labeling (PAL) has emerged as a powerful and indispensable technique for elucidating these interactions.[1][2][3] By employing a light-activated chemical probe, PAL enables the formation of a covalent bond between a molecule of interest and its binding partner, effectively creating a stable snapshot of a transient interaction.[1][4] This allows for the identification of unknown protein targets, the characterization of binding sites, and the validation of drug-target engagement in complex biological systems.[1][2][5]

This in-depth technical guide provides a comprehensive overview of the fundamental principles of photoaffinity labeling, from the rational design of probes to the execution of experiments and the interpretation of data. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes technical accuracy with field-proven insights to empower you to effectively leverage PAL in your research endeavors.

Chapter 1: The Core Principles of Photoaffinity Labeling

At its heart, photoaffinity labeling is a sophisticated chemical strategy that transforms a non-covalent, reversible interaction into a permanent, covalent linkage upon photoirradiation.[1][6] This process is orchestrated by a meticulously designed molecule known as a photoaffinity probe.

The Tripartite Probe: Architects of Covalent Capture

A typical photoaffinity probe is a modular construct comprised of three essential components: a recognition moiety, a photoreactive group, and a reporter tag.[1][7]

Caption: Conceptual structure of a tripartite photoaffinity probe.

1.1.1 The Recognition Moiety

This component, often a derivative of a known ligand, drug candidate, or natural product, provides the specificity for the probe to selectively bind to its protein target.[1][8] The design of the recognition moiety is critical; it must retain a high affinity and selectivity for the target protein, mimicking the binding properties of the parent molecule.[1][9] Any modifications to the parent molecule to incorporate the other two components of the probe should minimally perturb its interaction with the target.[3][10]

1.1.2 The Photoreactive Group (PRG): The Engine of Covalent Modification

The photoreactive group is the linchpin of the PAL technique.[1] This chemical entity remains inert in the dark but, upon activation with a specific wavelength of light (typically UV), transforms into a highly reactive, short-lived intermediate.[1][4] This transient species then rapidly reacts with nearby amino acid residues at the binding site, forging a stable covalent bond.[1][4] The three most commonly used classes of photoreactive groups are aryl azides, diazirines, and benzophenones.[1][7][11][12]

| Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Key Characteristics |

| Aryl Azides | ~300[11] | Nitrene[1][11] | Easy to synthesize, but can have a longer-lived reactive species leading to a larger labeling radius.[11] Can be reduced by thiols.[1] |

| Diazirines | ~350[11] | Carbene[1][11] | Small size, high reactivity, and insertion into C-H and O-H bonds make them highly efficient.[13] Considered the most commonly used group.[1] |

| Benzophenones | ~350[11] | Diradical[1][11] | Chemically stable and inert to most solvents, but can be bulky and may require longer irradiation times.[1] |

The choice of PRG is a critical experimental parameter and depends on factors such as the chemical nature of the recognition moiety, the suspected environment of the binding site, and the desired reactivity.

1.1.3 The Reporter Tag: Enabling Detection and Identification

The reporter tag is the functional handle that allows for the detection, enrichment, and ultimate identification of the labeled protein.[1][7] Common reporter tags include:

-

Biotin: Enables highly specific and strong affinity purification of labeled proteins using streptavidin- or avidin-conjugated beads.[1][14]

-

Fluorophores: Allow for direct visualization of labeled proteins via in-gel fluorescence scanning or microscopy.[7]

-

Radioisotopes (e.g., ³H, ¹²⁵I): Provide a highly sensitive means of detection through autoradiography.

-

Click Chemistry Handles (e.g., alkynes, azides): These small, bioorthogonal tags allow for a two-step labeling procedure.[1] The probe is first used to label the target in a complex biological system, and then a reporter molecule (like biotin or a fluorophore) is attached via a highly efficient and specific "click" reaction.[1] This approach is particularly advantageous for in vivo experiments as it allows the use of smaller, more cell-permeable probes.[1]

The Mechanism of Action: A Step-by-Step Workflow

The successful application of photoaffinity labeling hinges on a well-defined experimental workflow.

Caption: General workflow of a photoaffinity labeling experiment for target identification.

Chapter 2: Experimental Design and Protocols

The success of a PAL experiment is not solely dependent on the probe design but also on a rigorously planned experimental strategy that includes appropriate controls to ensure the validity of the results.

Designing a Robust PAL Experiment

2.1.1 Control Experiments: The Cornerstone of Valid Data

To distinguish specific, target-mediated labeling from non-specific interactions, a series of control experiments are essential.[1]

-

Competition Experiment: This is the most critical control. The experiment is performed in the presence of an excess of the unmodified parent compound (the "competitor").[1] If the photoaffinity probe is binding to a specific target, the competitor will outcompete the probe for the binding site, leading to a significant reduction in the labeling of that specific protein.

-

No UV Irradiation Control: This control, where the sample is not exposed to UV light, is crucial to demonstrate that the covalent labeling is indeed light-dependent and not a result of non-specific, light-independent reactions.[1]

-

Probe-Minus Control: A sample that is irradiated but contains no photoaffinity probe helps to identify any proteins that might be inherently sensitive to UV light or non-specifically interact with the enrichment matrix.[1]

Step-by-Step Generalized Protocol for Target Identification

The following protocol outlines a general workflow for identifying the protein targets of a small molecule using a biotin-tagged photoaffinity probe.

Materials:

-

Photoaffinity probe with a biotin tag

-

Biological sample (e.g., cell lysate, purified protein)

-

Unmodified parent compound (for competition)

-

UV lamp with appropriate wavelength output (e.g., 365 nm for diazirines and benzophenones)

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Wash buffers (e.g., PBS with detergent)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels and electrophoresis apparatus

-

Protein staining solution (e.g., Coomassie Blue, silver stain)

-

Mass spectrometer for protein identification

Protocol:

-

Probe Incubation:

-

Prepare the biological sample (e.g., cell lysate) and aliquot into separate tubes for the experimental condition and controls.

-

For the competition control, pre-incubate the lysate with a 50-100 fold excess of the unmodified parent compound for 30-60 minutes.

-

Add the photoaffinity probe to the experimental and competition samples to the desired final concentration. Incubate for a time sufficient to allow for binding equilibrium to be reached (this may require optimization).

-

-

UV Irradiation (Photolysis):

-

Place the samples on ice or a cooling block to minimize heat-induced damage.

-

Irradiate the samples with UV light at the appropriate wavelength for a predetermined duration. The optimal irradiation time and distance from the lamp should be empirically determined to maximize labeling efficiency while minimizing protein damage.

-

Include a "no UV" control that is processed identically but not exposed to light.

-

-

Target Enrichment:

-

Add streptavidin-conjugated beads to the irradiated lysates and incubate with gentle rotation to allow for the capture of biotinylated proteins.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins. This is a critical step to reduce background.

-

-

Elution and Separation:

-

Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

-

Visualization and Identification:

-

Visualize the separated proteins using a suitable protein stain.

-

Compare the protein banding patterns between the experimental lane and the control lanes. Specifically, look for bands that are present or significantly more intense in the experimental lane compared to the competition and no-UV control lanes.

-

Excise the protein bands of interest from the gel.

-

Identify the proteins by in-gel digestion followed by mass spectrometry analysis (e.g., LC-MS/MS).[14]

-

Chapter 3: Data Analysis and Interpretation

The ultimate goal of a PAL experiment is to confidently identify the specific protein targets of the probe. Careful analysis of the experimental results is crucial.

Identifying Specific vs. Non-specific Labeling

The key to data interpretation lies in the comparison of the experimental results with the controls. A true target will exhibit:

-

Light-dependent labeling: The protein band should be present in the irradiated sample but absent or significantly reduced in the non-irradiated control.

-

Competition-sensitive labeling: The intensity of the protein band should be markedly decreased in the sample that was co-incubated with an excess of the parent compound.

Proteins that appear in all lanes, including controls, are likely non-specific binders to the probe, the beads, or are highly abundant proteins prone to non-specific interactions.

Chapter 4: Applications in Drug Discovery and Chemical Biology

Photoaffinity labeling is a versatile technique with broad applications in understanding and manipulating biological systems.

-

Target Identification and Validation: PAL is a cornerstone for identifying the molecular targets of bioactive compounds discovered through phenotypic screens.[1][15]

-

Elucidating Drug-Target Interactions: By identifying the specific protein targets of a drug, PAL helps to unravel its mechanism of action.[2][5] It can also be used to identify off-target interactions, which is critical for understanding potential side effects.[1]

-

Binding Site Characterization: Advanced PAL techniques, coupled with mass spectrometry, can be used to pinpoint the specific amino acid residues that are covalently modified by the probe, thereby mapping the ligand's binding site on the protein.[2][4][5]

-

Probing Protein-Protein and other Molecular Interactions: The principles of PAL can be extended to study a wide range of biomolecular interactions, including protein-protein, protein-glycan, and protein-lipid interactions.[6][16]

Chapter 5: Challenges and Future Directions

Despite its power, PAL is not without its challenges. These can include low labeling efficiency, probe instability, and non-specific binding.[7] However, the field is continually evolving with the development of:

-

Novel Photoreactive Groups: Researchers are designing new PRGs with improved properties, such as activation by longer wavelength light to minimize cellular damage and higher crosslinking efficiencies.[13]

-

Advanced Mass Spectrometry: Improvements in the sensitivity and resolution of mass spectrometers are enabling the identification of low-abundance targets and the precise mapping of binding sites with greater confidence.[4]

-

Integration with Other 'Omics' Technologies: Combining PAL with quantitative proteomics and other systems biology approaches is providing a more comprehensive understanding of how small molecules perturb cellular networks.[17]

Conclusion

Photoaffinity labeling stands as a robust and adaptable technology for the study of molecular interactions. Its unique ability to forge a covalent link between interacting partners provides an unparalleled tool for target discovery, validation, and mechanistic elucidation in drug development and fundamental research. As the technology continues to advance, PAL is poised to play an even more significant role in unraveling the complexities of the cellular interactome.

References

- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoaffinity labeling in drug discovery and developments: chemical gateway for entering proteomic frontier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. researchgate.net [researchgate.net]

- 13. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03538E [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. Recent advances in photoaffinity labeling strategies to capture Glycan-Protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

The Researcher's Guide to Diazirine-Based Chemical Biology: From Probe Design to Target Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Molecular Interactions

In the intricate landscape of cellular biology and drug discovery, understanding the transient and often weak interactions between small molecules and their protein targets is paramount. This knowledge underpins the rational design of novel therapeutics and the elucidation of complex biological pathways. Photoaffinity labeling (PAL) has emerged as a powerful technique to capture these fleeting interactions by creating a covalent bond between a small molecule probe and its binding partner upon photoactivation. Among the arsenal of photoreactive groups, diazirines have risen to prominence as the "gold standard" due to their unique combination of small size, high reactivity, and chemical stability.[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals seeking to harness the power of diazirine-based chemical biology tools. Moving beyond a simple recitation of protocols, this document delves into the core principles of diazirine chemistry, provides field-proven insights into experimental design, and offers detailed, step-by-step methodologies for key applications. Our goal is to equip you with the knowledge and practical guidance necessary to confidently design and execute successful photoaffinity labeling experiments, ultimately accelerating your research and discovery efforts.

The Chemistry of Diazirines: A Compact Powerhouse for Covalent Capture

Diazirines are three-membered heterocyclic compounds containing a carbon and two nitrogen atoms in a strained ring.[2] This strained configuration is key to their utility. While stable in the dark and to a wide range of chemical conditions, they undergo irreversible decomposition upon irradiation with long-wave UV light (typically 350-370 nm), a wavelength range that is less damaging to biological samples compared to the shorter wavelengths required for other photoprobes like aryl azides.[2][3]

Upon photoactivation, the diazirine ring extrudes a molecule of dinitrogen (N₂) to generate a highly reactive and short-lived carbene intermediate.[4][5] This carbene can then readily insert into a wide array of chemical bonds present in biological macromolecules, including C-H, N-H, and O-H bonds, forming a stable covalent adduct.[2][4] It is this promiscuous reactivity that allows diazirine-based probes to capture their binding partners with high efficiency.

Diagram 1: Photoactivation of Diazirine

Caption: Photoactivation of a diazirine to form a reactive carbene.

Alkyl vs. Aryl Diazirines: A Tale of Two Reactivities

A crucial consideration in probe design is the choice between an alkyl and an aryl diazirine, as their reactivity profiles differ significantly.

-

Aryl Diazirines (e.g., Trifluoromethylphenyl Diazirines - TPDs): These probes tend to react primarily through the highly reactive carbene intermediate.[2][6] The trifluoromethyl group enhances the stability of the diazirine and the electrophilicity of the resulting carbene, leading to broader reactivity with various amino acid side chains.[7]

-

Alkyl Diazirines: Upon photolysis, alkyl diazirines can isomerize to a more stable, linear diazo intermediate.[6][8] This diazo species can then either lose nitrogen to form the carbene or, particularly in acidic environments, become protonated to a diazonium species that acts as an alkylating agent.[8] This alternative pathway leads to a preferential labeling of acidic amino acid residues such as aspartic acid and glutamic acid.[2][6] This nuanced reactivity can be exploited to gain insights into the electrostatic environment of a binding pocket.

This differential reactivity is a key factor in experimental design and data interpretation. While aryl diazirines offer broader target capture, alkyl diazirines can provide more specific information about the nature of the binding site.

Diazirines vs. Other Photocrosslinkers: A Comparative Analysis

While diazirines are often the preferred choice, other photocrosslinkers such as benzophenones and aryl azides are also utilized in chemical biology. Understanding their respective strengths and weaknesses is crucial for selecting the optimal tool for a given research question.